N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide
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Overview
Description
N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its intricate structure, which includes a benzamide group, a pyridazinyl ring, and a piperazinyl moiety linked to an ethoxyphenyl acetyl group. The unique arrangement of these functional groups imparts specific chemical and biological properties to the compound, making it a subject of study in medicinal chemistry and pharmacology.
Mechanism of Action
Target of Action
Similar compounds have been found to be moderately active as gpcr ligands, ion channel modulators, kinase inhibitors, nuclear receptor ligands, protease inhibitors, and enzyme inhibitors .
Mode of Action
This interaction can result in the inhibition or activation of the target, which can lead to a variety of downstream effects .
Biochemical Pathways
Given the potential targets mentioned above, it can be inferred that the compound may affect a variety of pathways related to gpcr signaling, ion channel modulation, kinase activity, nuclear receptor signaling, protease activity, and enzyme inhibition .
Pharmacokinetics
Similar compounds have been evaluated for their pharmacokinetic features, which can be used to design and develop novel compounds that are more potent, more selective, and less toxic .
Result of Action
Similar compounds have been found to exhibit significant activity against mycobacterium tuberculosis h37ra, with 50% inhibitory concentrations (ic 50) ranging from 135 to 218 μM .
Preparation Methods
The synthesis of N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide typically involves multi-step organic reactions. The synthetic route generally starts with the preparation of the intermediate compounds, which are then coupled to form the final product. Key steps in the synthesis may include:
Formation of the ethoxyphenyl acetyl intermediate: This involves the acetylation of 4-ethoxyphenyl with acetic anhydride in the presence of a catalyst.
Synthesis of the piperazinyl intermediate: Piperazine is reacted with the ethoxyphenyl acetyl intermediate under controlled conditions to form the piperazinyl derivative.
Coupling with pyridazinyl benzamide: The piperazinyl intermediate is then coupled with a pyridazinyl benzamide derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial production methods for this compound would involve scaling up these reactions, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anti-tubercular activity. It has shown significant activity against Mycobacterium tuberculosis, making it a candidate for further drug development.
Pharmacology: Research on this compound includes its interactions with various biological targets, such as enzymes and receptors, to understand its pharmacokinetics and pharmacodynamics.
Biological Studies: The compound is evaluated for its cytotoxicity and bioactivity in cell lines, providing insights into its potential as a therapeutic agent.
Industrial Applications: The compound’s unique chemical structure makes it useful in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(6-(4-(2-(4-ethoxyphenyl)acetyl)piperazin-1-yl)pyridazin-3-yl)benzamide can be compared with other benzamide derivatives and piperazinyl compounds. Similar compounds include:
N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide: These derivatives have shown anti-tubercular activity and are structurally similar, with variations in the substituents on the piperazine ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[6-[4-[2-(4-ethoxyphenyl)acetyl]piperazin-1-yl]pyridazin-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N5O3/c1-2-33-21-10-8-19(9-11-21)18-24(31)30-16-14-29(15-17-30)23-13-12-22(27-28-23)26-25(32)20-6-4-3-5-7-20/h3-13H,2,14-18H2,1H3,(H,26,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIZROHLFUWPIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NN=C(C=C3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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